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Compound of Interest

Compound Name:
4-(4-(Aminomethyl)phenyl)thiazol-

2-amine

CAS No.: 117360-26-6

Cat. No.: B2864417

Get Quote

Executive Summary: The Pharmacophore
Advantage
The 2-aminothiazole moiety is not merely a linker; it is a functional pharmacophore. Its planar,

five-membered heterocyclic structure is rich in electron density, allowing for

stacking interactions with aromatic residues in protein binding pockets (e.g., Phenylalanine,
Tyrosine). Crucially, the exocyclic amino group and the endocyclic nitrogen provide a "donor-
acceptor" motif essential for binding to the hinge region of kinase enzymes, mimicking the
adenine ring of ATP.

Key Therapeutic Areas:

Oncology: ATP-competitive inhibition of Tyrosine Kinases (Src, BCR-ABL) and

Serine/Threonine Kinases (CDKs, Aurora).

Infectious Disease: Inhibition of bacterial cell wall synthesis (MurB) and fungal sterol

biosynthesis (CYP51).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2864417#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2864417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuroscience: Modulation of adenosine receptors and glutamate release (e.g., Riluzole

analogs).

Structural Basis of Efficacy (SAR Analysis)
The biological potency of 2-aminothiazole derivatives is governed by strict Structure-Activity

Relationships (SAR). Modifications are typically targeted at three vectors: the C2-Amino

"Head", the C4 "Body", and the C5 "Tail".

The SAR Map
The following diagram illustrates the functional impact of substitutions at key positions on the

scaffold.
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Figure 1: Structure-Activity Relationship (SAR) map of the 2-aminothiazole scaffold,

highlighting the functional roles of the C2, C4, and C5 positions in drug design.[1]
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Therapeutic Mechanisms & Clinical Validation
Anticancer Activity: Kinase Inhibition
The most successful application of 2-aminothiazoles is in oncology. The scaffold serves as a

Type I ATP-competitive inhibitor.

Mechanism: The endocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the

exocyclic amino group (C2-NH2) acts as a hydrogen bond donor. This pair forms a bidentate

hydrogen bond with the backbone residues of the kinase "hinge" region.

Clinical Proof:

Dasatinib (Sprycel): A dual Src/Abl inhibitor used for CML. The 2-aminothiazole moiety

anchors the drug into the ATP binding pocket of the ABL kinase.

Alpelisib (Piqray): A PI3K

inhibitor for breast cancer, utilizing the scaffold to achieve isoform selectivity.

Antimicrobial & Antifungal Activity[3][4][5][6][7][8][9][10]
Bacterial Targets: Derivatives have shown efficacy against MRSA by inhibiting DNA gyrase B

or the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), essential for

peptidoglycan biosynthesis.

Fungal Targets: Inhibition of CYP51 (lanosterol 14

-demethylase), leading to ergosterol depletion and membrane collapse.

Quantitative Activity Data
The following table summarizes potency ranges for optimized derivatives across different

indications.
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Therapeutic Area Target / Cell Line
Representative
Potency (IC50 /
MIC)

Key Structural
Feature

Anticancer K562 (CML Leukemia)
N-aryl amide linker at

C2; bulky aryl at C4.

Anticancer MCF-7 (Breast)

Sulfonamide

substitution on the

amine.

Antibacterial S. aureus (MRSA) (MIC)

Electron-withdrawing

groups (NO2, Cl) on

C4-phenyl ring.

Antifungal C. albicans (MIC)
Hydrazone linkage at

C2.

Experimental Protocols
Synthesis: The Hantzsch Protocol (Self-Validating)
The Hantzsch thiazole synthesis is the industry standard due to its reliability. This protocol

includes a Thin Layer Chromatography (TLC) checkpoint to ensure reaction completion before

workup.[3]

Reagents:

-Haloketone (e.g., 2-bromoacetophenone) (1.0 equiv)

Thiourea (1.2 equiv)

Solvent: Ethanol or DMF

Catalyst (Optional):

or reflux conditions

Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 mmol of

-haloketone in 10 mL of absolute ethanol in a round-bottom flask.

Addition: Add 1.2 mmol of thiourea.

Reflux: Heat the mixture to reflux (

) for 2–4 hours.

Validation (Checkpoint): Perform TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting

material spot (

-haloketone) must disappear. If visible, continue reflux.

Precipitation: Cool to room temperature. If solid precipitates, filter directly.[3] If not, neutralize

with 10%

solution to precipitate the free base.

Purification: Recrystallize from hot ethanol to yield the pure 2-aminothiazole derivative.
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Figure 2: Workflow for the Hantzsch synthesis of 2-aminothiazoles, including a critical TLC

validation step.

In Vitro Kinase Assay (ADP-Glo Method)
To validate kinase inhibition (e.g., Src or CDK2), use a luminescent ADP detection assay.

Preparation: Prepare kinase buffer (40 mM Tris, 20 mM

, 0.1 mg/mL BSA).
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Incubation: Mix 2-aminothiazole derivative (serial dilutions), Kinase enzyme, and Substrate

in a 384-well plate. Incubate for 10 min.

Reaction Start: Add ATP (at

concentration) to initiate the reaction. Incubate for 60 min at RT.

Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

Incubate 40 min.

Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase

reaction.

Readout: Measure luminescence. Lower signal = Higher Inhibition.

Future Outlook: Beyond Kinases
While kinase inhibition remains the primary driver, recent literature points to neuroprotective

applications. 2-Aminothiazole derivatives are being investigated as anti-prion agents, capable

of clearing

(scrapie prion protein) in infected cells [4]. Furthermore, the scaffold is being explored in
Alzheimer’s research as a tau-aggregation inhibitor due to its ability to intercalate into

-sheet structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC3092523%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F23768910%2F
https://www.benchchem.com/product/b2864417?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC7809097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7809097/
https://www.benchchem.com/pdf/Structure_activity_relationship_SAR_studies_of_2_Amino_5_bromo_4_t_butylthiazole_analogs.pdf
https://pdf.benchchem.com/1442/Hantzsch_Synthesis_of_2_Aminothiazoles_Application_Notes_and_Protocols_for_Researchers.pdf
https://www.chemicalbook.com/article/2-aminothiazole-synthesis-biological-activities-and-toxicity.htm
https://www.chemicalbook.com/article/2-aminothiazole-synthesis-biological-activities-and-toxicity.htm
https://pdf.benchchem.com/70/Application_Notes_and_Protocols_Development_of_Antimicrobial_Agents_from_2_Aminothiazole_Scaffolds.pdf
https://pdf.benchchem.com/2819/The_Anticancer_Potential_of_2_Aminothiazole_Derivatives_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b2864417/docs#biological-activity-of-2-aminothiazole-derivatives-a-technical-guide
https://www.benchchem.com/product/b2864417/docs#biological-activity-of-2-aminothiazole-derivatives-a-technical-guide
https://www.benchchem.com/product/b2864417/docs#biological-activity-of-2-aminothiazole-derivatives-a-technical-guide
https://www.benchchem.com/product/b2864417/docs#biological-activity-of-2-aminothiazole-derivatives-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2864417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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